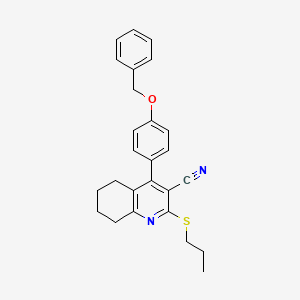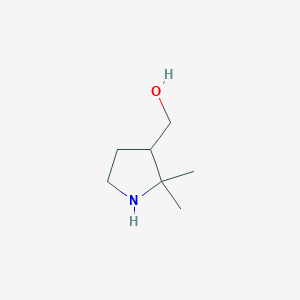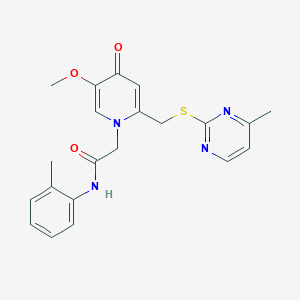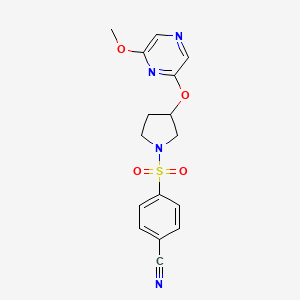
4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Facile Synthesis and Antimicrobial Activity
Research by Elkholy and Morsy (2006) illustrates the synthesis of quinoline derivatives, including steps and reactivity with various compounds, leading to derivatives with potential antimicrobial activity. Their approach to synthesizing 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards various reagents highlights the compound's significance in developing antimicrobial agents Elkholy & Morsy, 2006.
Antifungal Properties Evaluation
Gholap et al. (2007) focused on the synthesis of a series of quinoline derivatives and evaluating their antifungal properties. This study underscores the compound's potential role in addressing fungal infections through the synthesis and biological evaluation of novel quinoline derivatives Gholap et al., 2007.
Heterocyclic Compound Synthesis
Abdallah, Hassaneen, and Abdelhadi (2009) elaborated on synthesizing tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, showcasing the compound's utility in constructing complex heterocyclic systems. Their work emphasizes the versatility of quinoline derivatives in synthesizing diverse heterocyclic compounds with potential applications in various fields Abdallah et al., 2009.
Novel Synthesis Approaches
Al-Issa (2012) described new synthetic pathways to pyridine and fused pyridine derivatives, demonstrating the compound's relevance in exploring novel synthetic routes and potential applications in developing new chemical entities Al-Issa, 2012.
Alkaloid Synthesis
Blank and Opatz (2011) provided insights into the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, starting from a deprotonated α-aminonitrile. Their research highlights the compound's significance in alkaloid synthesis, offering a pathway to synthesizing complex natural products Blank & Opatz, 2011.
Propriétés
IUPAC Name |
4-(4-phenylmethoxyphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-2-16-30-26-23(17-27)25(22-10-6-7-11-24(22)28-26)20-12-14-21(15-13-20)29-18-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFVKULZSIUTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzyloxy)phenyl)-2-(propylthio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)
![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)

![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)



![2-(furan-2-yl)-N-{2-[(furan-2-yl)formamido]ethyl}-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2683638.png)
![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)
![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)

